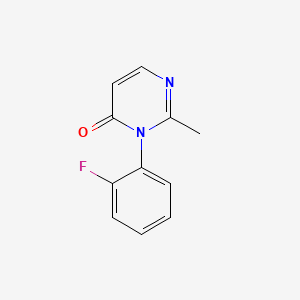

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-

Description

The compound 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- is a pyrimidinone derivative characterized by a fluorophenyl substitution at position 3 and a methyl group at position 2. Pyrimidinones are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The structural modifications in this compound—specifically the 2-fluorophenyl and methyl groups—impart unique electronic, steric, and physicochemical properties, making it relevant for pharmaceutical and agrochemical research.

Key structural features:

Structure

3D Structure

Properties

CAS No. |

87356-51-2 |

|---|---|

Molecular Formula |

C11H9FN2O |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-2-methylpyrimidin-4-one |

InChI |

InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3 |

InChI Key |

QWIZBSBIOVSMMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=O)N1C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidinone derivative . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of isocyanide reagents in a one-pot condensation reaction .

Chemical Reactions Analysis

Chemical Reactions

Pyrimidinones can undergo various chemical reactions typical for heterocyclic compounds:

-

Nucleophilic Substitution : The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

-

Electrophilic Aromatic Substitution : Although less common due to the ring's electron-rich nature, electrophilic aromatic substitution can occur under specific conditions.

-

Catalytic Hydrogenation : This can be used to reduce unsaturated side chains or other reducible groups attached to the pyrimidine ring.

Reaction Conditions for Related Compounds

| Reaction Type | Conditions | Yield |

|---|---|---|

| Microwave-assisted synthesis | Microwave irradiation, solvent like acetonitrile | Higher yields, shorter times |

| Traditional reflux | Heating under reflux, solvent like pyridine | Lower yields, longer times |

| Nucleophilic substitution | Presence of nucleophile, appropriate solvent | Variable, depending on nucleophile and conditions |

Spectroscopic Analysis

Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds.

-

IR Spectroscopy : Useful for identifying functional groups.

-

NMR Spectroscopy : Provides detailed information about the molecular structure.

-

Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.

Spectroscopic Data for Related Compounds

| Spectroscopic Method | Information Provided |

|---|---|

| IR Spectroscopy | Functional group identification |

| NMR Spectroscopy | Molecular structure details |

| Mass Spectrometry | Molecular weight and fragmentation |

Biological Activities

Pyrimidinone derivatives have shown potential as therapeutic agents due to their antimicrobial and anticancer properties. The mechanism of action often involves interactions with biological targets such as enzymes or receptors.

Biological Activity Data

| Compound Type | Biological Activity | Potential Use |

|---|---|---|

| Pyrimidinone derivatives | Antimicrobial, anticancer | Therapeutic agents |

| Trifluoromethyl pyrimidinones | Anti-tubercular | New anti-tubercular agents |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrimidinone derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 4(3H)-Pyrimidinone have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship studies revealed that specific substitutions on the pyrimidinone ring enhance antimicrobial activity, making these compounds promising candidates for anti-tubercular agents .

Cancer Treatment

4(3H)-Pyrimidinone derivatives have shown potential as inhibitors of SHP2, a protein implicated in various cancers. These compounds inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival. In particular, the selectivity of these derivatives over hERG channels suggests a lower risk of cardiotoxicity compared to other known SHP2 inhibitors . This property makes them attractive for further development as cancer therapeutics.

Neuropathic Pain Management

The compound has also been investigated as a KCNQ2 (Kv7.2) opener, which plays a role in neuronal excitability and pain modulation. Studies have demonstrated that derivatives of this compound could be effective in treating neuropathic pain conditions, including diabetic neuropathy . This application highlights the compound's versatility in addressing neurological disorders.

Synthetic Routes

The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- typically involves multi-step reactions that allow for the introduction of various functional groups to optimize biological activity. Recent advancements include CuI-catalyzed methods that facilitate the formation of C–N bonds and enable the modular synthesis of pyrimidinone derivatives with diverse substituents .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how modifications to the pyrimidinone structure affect its biological activity. For example, the introduction of fluorine at specific positions on the phenyl ring has been associated with increased potency against certain bacterial strains and improved selectivity for cancer-related targets .

Case Study: Anti-Tubercular Agents

A study focused on a series of trifluoromethyl pyrimidinones demonstrated their effectiveness against Mycobacterium tuberculosis. The compounds were evaluated using various assays to determine their minimum inhibitory concentrations (MIC). Results indicated that specific substitutions significantly enhanced their anti-tubercular activity compared to unsubstituted analogs .

Case Study: Cancer Therapeutics

In another investigation, pyrimidinone derivatives were tested for their ability to inhibit SHP2 in cancer cell lines. The results showed that certain modifications led to higher selectivity and potency, indicating potential for clinical applications in oncology .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis | Enhanced activity with specific substitutions |

| Cancer Treatment | Inhibits SHP2 signaling pathway | Lower cardiotoxicity risk compared to others |

| Neuropathic Pain | Acts as KCNQ2 opener | Potential treatment for diabetic neuropathy |

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidinones

Substituent-Driven Variations in Bioactivity and Physicochemical Properties

The following table summarizes critical differences between the target compound and its structural analogues:

Key Observations:

Electron-Withdrawing vs. Methylthio groups (as in CAS 89069-46-5) increase steric bulk and sulfur-mediated interactions (e.g., disulfide bonds), whereas methyl groups prioritize lipophilicity .

Biological Activity: The 3-(2-fluorophenyl)-2-methyl derivative shares structural motifs with ABOFPP (2-amino-5-bromo-6-(2-fluorophenyl)-4(3H)-pyrimidinone), a compound demonstrating synergistic anticancer activity with cyclophosphamide in murine models . However, the absence of the bromo and amino substituents in the target compound may reduce direct cytotoxicity. Piperazinyl-substituted derivatives (e.g., Dasatinib impurity) highlight the role of nitrogen-rich substituents in improving aqueous solubility for kinase-targeted therapies .

Biological Activity

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- (CAS No. 87356-51-2) is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : Not specified in the search results.

- Molecular Weight : Not specified in the search results.

- CAS Number : 87356-51-2

Antibacterial Activity

Recent studies have indicated that pyrimidinone derivatives exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis. The trifluoromethyl pyrimidinone series, which includes compounds similar to 4(3H)-Pyrimidinone, has shown promising results in inhibiting bacterial growth.

- Minimum Inhibitory Concentration (MIC) : Compounds from this series demonstrated MIC values less than 5 µM against M. tuberculosis, indicating potent antibacterial activity .

- Structure-Activity Relationship (SAR) : Substituents at specific positions on the pyrimidinone ring influence antibacterial potency. For instance, the presence of a trifluoromethyl group at the 6-position was found to enhance activity significantly .

| Compound | MIC (µM) | Activity | Notes |

|---|---|---|---|

| Trifluoromethyl Pyrimidinone | <5 | Active against M. tuberculosis | Preferred substitution at 6-position |

| 4(3H)-Pyrimidinone Derivative | TBD | TBD | Potential for further optimization |

Anticancer Activity

The potential of pyrimidinone derivatives in cancer treatment has also been explored. A study indicated that certain pyrimidinones could inhibit specific proteins associated with prostate cancer.

- Inhibition Constants (Ki) : Several derivatives demonstrated lower Ki values compared to controls, suggesting effective inhibition of target proteins involved in cancer progression .

Case Studies

-

Anti-Tubercular Activity :

A series of pyrimidinone compounds were screened for their ability to inhibit M. tuberculosis. The most active compound exhibited an MIC of approximately 4.9 µM with no observed cytotoxicity against HepG2 cells (IC50 > 100 µM). This highlights the potential for developing non-toxic anti-tubercular agents from this chemical class . -

Prostate Cancer Inhibition :

Research into the interaction of pyrimidinone derivatives with specific proteins indicated promising results for reducing prostate cancer levels. The study provided thermodynamic parameters showing favorable interactions between these compounds and target proteins .

Q & A

Basic: What are the common synthetic routes for 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-?

Methodological Answer:

The synthesis typically involves heterocyclization reactions using binucleophilic reagents such as amidines or guanidines with α,β-unsaturated carbonyl intermediates. For example, 5-R-3-arylmethylidenefuran-2(3H)-ones can react with binucleophiles under reflux conditions in polar aprotic solvents (e.g., DMF) to form pyrimidinone scaffolds . Key steps include optimizing temperature (80–120°C) and catalyst selection (e.g., K₂CO₃) to enhance cyclization efficiency. The 2-fluorophenyl group is introduced via aryl halide intermediates or direct substitution using fluorinated precursors .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural validation requires a combination of:

- IR spectroscopy : To identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

- ¹H/¹³C NMR : To resolve methyl groups (δ ~2.3 ppm), fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and pyrimidinone ring protons (δ ~5.5–6.5 ppm) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and dihedral angles between the fluorophenyl and pyrimidinone rings (e.g., dihedral angles ~76–81°) .

Basic: How is the biological activity of this compound screened in preliminary studies?

Methodological Answer:

Initial screening involves:

- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) to determine IC₅₀ values.

- Plant-growth regulation studies : Evaluating effects on root/shoot elongation in model plants (e.g., Arabidopsis) at concentrations of 10–100 µM .

- Docking simulations : Prioritizing targets by computational alignment with known bioactive pyrimidinones .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

SAR studies require:

- Analog synthesis : Modifying substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl, varying methyl group positions) .

- Biological testing : Comparing activity across analogs to identify critical functional groups (e.g., fluorine enhances metabolic stability).

- Crystallographic analysis : Correlating substituent orientation (e.g., dihedral angles) with activity changes .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : To assess membrane permeability and binding stability with targets (e.g., using GROMACS or AMBER).

- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 interactions, and bioavailability .

- Density Functional Theory (DFT) : Calculates electron distribution to predict reactivity at the pyrimidinone ring .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response re-evaluation : Ensure consistent concentration ranges and assay conditions (e.g., pH, temperature) .

- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies .

- Crystal structure comparison : Check if polymorphic forms (e.g., different crystal packing via C–H⋯F interactions) alter bioactivity .

Advanced: What strategies improve the solubility and formulation of this hydrophobic compound?

Methodological Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.